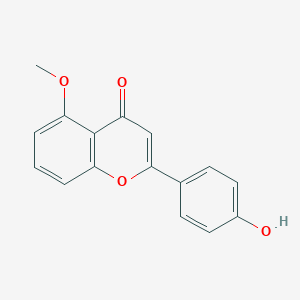
4'-Hydroxy-5-methoxyflavone
Vue d'ensemble
Description
4'-Hydroxy-5-methoxyflavone is a natural product found in Dirca palustris with data available.
Applications De Recherche Scientifique
Anticancer Activity
Mechanisms of Action:
Research indicates that 4'-hydroxy-5-methoxyflavone exhibits significant cytotoxicity against various cancer cell lines. The compound's mechanism often involves the inhibition of specific kinases that play crucial roles in cell cycle regulation and apoptosis.
- Kinase Inhibition: Studies have shown that flavones with hydroxy groups, particularly at the C4' position, can effectively inhibit serine-threonine kinases such as PKC and CDK family members, which are vital for cancer cell proliferation and survival .
- Cell Cycle Arrest: In vitro studies demonstrate that this flavone can induce G1 phase arrest in cancer cells, thereby halting their proliferation. This effect is attributed to the compound's ability to trigger apoptosis pathways .
Case Studies:
A recent investigation focused on the effects of this compound on prostate and breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent activity against both androgen-sensitive (LNCaP) and androgen-insensitive (PC-3) prostate cancer cells .
| Cancer Type | Cell Line | IC50 (µM) |
|---|---|---|
| Prostate | LNCaP | 25 |
| Prostate | PC-3 | 30 |
| Breast | MCF7 | 40 |
Antioxidant Properties
Flavonoids are well-known for their antioxidant capabilities, and this compound is no exception. The presence of hydroxyl groups enhances its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
- Hydrogen Atom Transfer (HAT): The antioxidant activity is linked to the bond dissociation enthalpy (BDE) of hydrogen atoms in the hydroxy groups. The lower the BDE, the more readily the hydrogen can be donated to neutralize free radicals .
Therapeutic Potential Beyond Cancer
Beyond its anticancer properties, this compound shows promise in other therapeutic areas:
- Neuroprotection: Some studies suggest that flavonoids can exert protective effects on neuronal cells, potentially offering benefits in neurodegenerative diseases .
- Anti-inflammatory Effects: Research indicates that flavonoids may modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases .
Propriétés
IUPAC Name |
2-(4-hydroxyphenyl)-5-methoxychromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-19-13-3-2-4-14-16(13)12(18)9-15(20-14)10-5-7-11(17)8-6-10/h2-9,17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXQLRMCWAKIPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)C=C(O2)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350271 | |
| Record name | ST056004 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106848-87-7 | |
| Record name | ST056004 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















